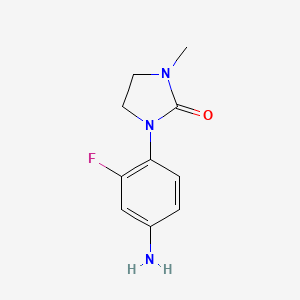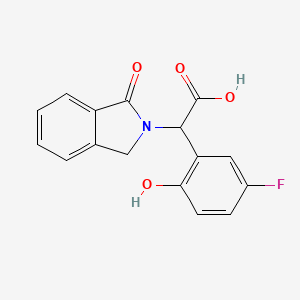
2-(5-Fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)acetic acid is a synthetic organic compound that features a fluorinated phenyl group and an isoindolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Fluorinated Phenyl Group: This step might involve the use of a fluorinated phenol, which can be coupled to the isoindolinone core via a suitable linker.
Final Acetylation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group in the isoindolinone moiety.
Substitution: Electrophilic aromatic substitution reactions might occur on the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5-Fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)acetic acid could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The fluorinated phenyl group could enhance binding affinity, while the isoindolinone moiety might contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-2-hydroxyphenyl)acetic acid: Lacks the isoindolinone moiety.
2-(2-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)acetic acid: Lacks the fluorine atom.
2-(5-Fluoro-2-methoxyphenyl)-2-(1-oxoisoindolin-2-yl)acetic acid: Has a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of both the fluorinated phenyl group and the isoindolinone moiety in 2-(5-Fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)acetic acid makes it unique. The fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C16H12FNO4 |
|---|---|
Molecular Weight |
301.27 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)acetic acid |
InChI |
InChI=1S/C16H12FNO4/c17-10-5-6-13(19)12(7-10)14(16(21)22)18-8-9-3-1-2-4-11(9)15(18)20/h1-7,14,19H,8H2,(H,21,22) |
InChI Key |
CRQYSVNCBHTOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12276071.png)

![(3aS,5R,6R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12276082.png)
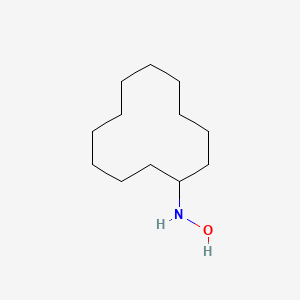
![4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276088.png)

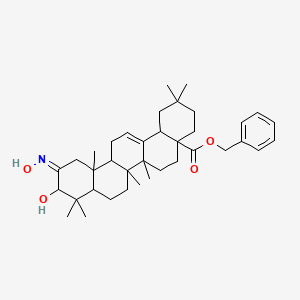
![4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine](/img/structure/B12276103.png)
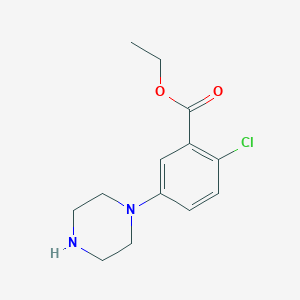
![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B12276109.png)
acetic acid](/img/structure/B12276110.png)
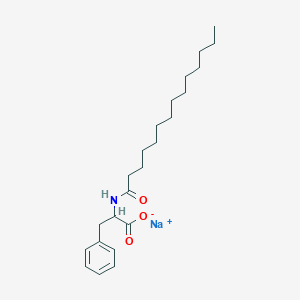
(1-phenylethyl)amine](/img/structure/B12276124.png)
